molecular formula C5H4N4O B1417698 6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one CAS No. 76044-31-0

6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one

Cat. No. B1417698
CAS RN: 76044-31-0
M. Wt: 136.11 g/mol
InChI Key: JDPCCIANHKTFII-UHFFFAOYSA-N
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Description

6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one is a heterocyclic compound with the empirical formula C5H4N4O . This compound is part of the 1,2,4-triazolo[1,5-a]pyrimidine family, which has been found to have a wide range of pharmacological activities .


Synthesis Analysis

The synthesis of 6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one and its derivatives has been achieved through various methods. For instance, oxovanadium (V)- [5,10,15,20-tetrakis (pyridinium)-porphyrinato]-tetra (tricyanomethanide) [ (VO)TPP] [ (TCM) 4] was used as a catalyst for the synthesis of numerous heterocyclic compounds such as 5-amino-7- (aryl)-4,7-dihydro- [1,2,4]triazolo [1,5- a ]pyrimidine-6-carbonitriles .


Molecular Structure Analysis

The molecular structure of 6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one consists of a triazolo[1,5-c]pyrimidin-5-one ring. The SMILES string for this compound is Oc1nccc2ncnn12 .


Physical And Chemical Properties Analysis

6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one is a solid compound with a molecular weight of 136.11 .

Scientific Research Applications

Antiviral Agents

The structural similarity of 6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one to certain compounds has led to its exploration as a potential antiviral agent. Specifically, it has been repurposed for inhibiting the PA-PB1 subunits interaction of the influenza RNA polymerase, which is crucial for the virus’s replication .

Therapeutic Targets for Metabolic Disorders

This compound has been identified as a potential bio-isostere for purines and carboxylic acids, which are significant in the development of therapeutic agents. It targets fatty acid-binding proteins (FABPs), particularly FABP4 and FABP5, which are potential therapeutic targets for disorders like dyslipidemia, coronary heart disease, and diabetes .

Anxiolytic Properties

Research has been conducted on the anxiolytic properties of annelated [1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-ones. These studies suggest potential applications in developing treatments for anxiety-related disorders .

Anticoagulation Therapy

The compound’s derivatives have been explored for their role in anticoagulation therapy. They have been studied as dual inhibitors of thrombin and factor Xa, which could lead to effective antithrombotic agents .

Synthesis Process Advantages

The synthesis process of 6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one offers several advantages such as good yields, operational simplicity, environmental friendliness, and shorter reaction times. This makes it an attractive process for creating structurally diverse triazolopyrimidines .

CDK2 Targeting Compounds

Small molecules featuring the 6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one scaffold have been designed and synthesized as novel compounds targeting CDK2 (Cyclin-dependent kinase 2), which is significant in cell cycle regulation .

MDPI Springer ACS Publications Beilstein Journals RSC Publishing

Future Directions

The future directions for the research and development of 6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one and its derivatives could involve further exploration of their pharmacological activities and potential applications in medicinal chemistry . The development of new synthesis methods and the study of their reactivity could also be areas of interest .

properties

IUPAC Name

6H-[1,2,4]triazolo[1,5-c]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c10-5-6-2-1-4-7-3-8-9(4)5/h1-3H,(H,6,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPCCIANHKTFII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)N2C1=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60504110
Record name [1,2,4]Triazolo[1,5-c]pyrimidin-5(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one

CAS RN

76044-31-0
Record name [1,2,4]Triazolo[1,5-c]pyrimidin-5(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 76044-31-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a suspension of the product of Example 42 (500 mg) in ethanol (20 mL) is added 4N aqueous sodium hydroxide (1 mL) and the whole stirred at reflux under nitrogen for 2 hours. It is cooled, filtered and the filtrate neutralized with glacial acetic acid with ice cooling to produce the solid 9-carboxymethyl-2-(2-fluorophenyl)-7,8,9,10-tetrahydropyrido[3,4-e][(1,2,4]triazolo[1,5-c]pyrimidin-5(6H)one.
Name
product
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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